C-Fiau - 110864-93-2

C-Fiau

Catalog Number: EVT-1167140
CAS Number: 110864-93-2
Molecular Formula: C10H12FIN2O4
Molecular Weight: 370.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fialuridine is classified as a nucleoside analog, specifically an analog of thymidine. It is utilized primarily in virology and molecular imaging due to its ability to act as a substrate for thymidine kinases, enzymes that phosphorylate nucleosides. This characteristic allows it to be incorporated into DNA, leading to chain termination and inhibition of viral replication. Fialuridine has been studied extensively in both in vitro and in vivo settings for its potential applications in imaging bacterial infections and treating viral diseases .

Synthesis Analysis

The synthesis of fialuridine involves several key steps that can vary based on the desired radiolabeled form (e.g., with iodine isotopes). For instance, the synthesis of radiolabeled fialuridine (such as 124I-FIAU) typically begins with the production of sodium iodide-124 through a nuclear reaction involving tellurium. The precursor compound, 2′-fluoro-2′-deoxy-1-β-D-arabinofuranosyl-5-(tri-n-butyltin)-uracil, is then treated with sodium iodide in methanol, followed by hydrogen peroxide and acetic acid to facilitate iodination. The reaction is quenched with sodium metabisulfite, and the product is purified using a C18 Sep-Pak cartridge system .

Key parameters for synthesis include:

  • Temperature: Reaction typically occurs at 100 °C.
  • Time: The optimal reaction time can range from 15 minutes to several hours depending on the method used.
  • Yield: Radiochemical yields for various isotopes can vary; for example, yields for 124I-FIAU have been reported between 51% and 54% .
Molecular Structure Analysis

Fialuridine has a complex molecular structure characterized by its arabinofuranosyl sugar moiety and a uracil base. The molecular formula is C10_{10}H12_{12}F1_{1}N2_{2}O4_{4}, with a molecular weight of approximately 246.21 g/mol. Its structure allows it to mimic natural nucleotides, facilitating incorporation into DNA during replication processes.

The structural confirmation of fialuridine has been achieved through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which validate its conformation and confirm the presence of functional groups necessary for its biological activity .

Chemical Reactions Analysis

Fialuridine undergoes several chemical reactions that are critical for its function as an antiviral agent. The primary reaction involves phosphorylation by thymidine kinases, which convert fialuridine into its triphosphate form (FIAU-TP). This triphosphate form competes with deoxythymidine triphosphate (dTTP) during DNA synthesis.

Key reactions include:

  • Phosphorylation: Catalyzed by viral thymidine kinases (e.g., from herpes simplex virus), which enhances its incorporation into viral DNA.
  • Inhibition of DNA Synthesis: Once incorporated into the DNA strand, it leads to chain termination, effectively halting viral replication .
Mechanism of Action

The mechanism of action of fialuridine relies on its ability to mimic natural nucleosides. Upon phosphorylation by thymidine kinase, fialuridine is converted into its active triphosphate form. This form competes with dTTP for incorporation into newly synthesized DNA strands.

The key steps in its mechanism include:

  1. Uptake: Fialuridine enters cells via nucleoside transporters.
  2. Phosphorylation: Enzymatic conversion to FIAU-monophosphate and further to FIAU-triphosphate.
  3. Incorporation: FIAU-triphosphate is incorporated into viral DNA during replication.
  4. Termination: The presence of the modified nucleotide results in chain termination during DNA synthesis .
Physical and Chemical Properties Analysis

Fialuridine exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Sensitive to hydrolysis; stability can vary based on pH and temperature conditions.
  • Melting Point: Reported melting points vary but typically fall within a range consistent with other nucleoside analogs.

Additionally, fialuridine's radiolabeled forms have specific activities that are crucial for imaging applications; for instance, 14C-FIAU has a specific activity reported at approximately 55 mCi/mmol .

Applications

Fialuridine has diverse applications in both research and clinical settings:

  • Molecular Imaging: Used as a radiolabeled probe for imaging bacterial infections through positron emission tomography (PET). It provides insights into thymidine kinase activity in various pathogens .
  • Antiviral Therapy: Investigated for potential use against herpes simplex virus infections due to its ability to inhibit viral replication effectively.
  • Research Tool: Utilized in studies examining thymidine kinase activity across different bacterial strains, aiding in understanding infection mechanisms .
Introduction

Radiochemical Imaging in Bacterial Pathogen Detection

Non-invasive imaging of bacterial infections has historically been hindered by poor specificity. Techniques using ⁶⁷Ga-citrate or ¹¹¹In-labeled leukocytes detect host inflammatory responses rather than pathogens directly, leading to false positives in sterile inflammation [5] [9]. Target-specific radiopharmaceuticals address this gap by exploiting molecular pathways unique to bacteria. ¹⁴C-FIAU exemplifies this approach, capitalizing on the phosphorylation of thymidine analogs by bacterial thymidine kinase. Once phosphorylated, ¹⁴C-FIAU integrates into bacterial DNA, enabling detection via positron emission tomography (PET) or liquid scintillation counting [2] [6].

Mechanism of Thymidine Kinase Targeting:Bacterial thymidine kinase phosphorylates nucleoside analogs like FIAU more efficiently than human isoforms, creating a reservoir of radioactivity within bacterial cells. This process is absent in mammalian cells and most fungi, providing a theoretical basis for species-specific imaging [6].

Comparative Efficacy:Studies comparing ¹⁴C-FIAU with conventional tracers (e.g., ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG)) demonstrate superior bacterial specificity. For example, in Staphylococcus aureus-infected murine models, ¹⁴C-FIAU uptake was 12-fold higher in infected tissues than in sterile inflammation sites, whereas ¹⁸F-FDG accumulated non-specifically in both [5] [9].

Table 1: Performance Comparison of Bacterial Imaging Tracers

TracerTarget MechanismBacterial SpecificityLimitations
¹⁴C-FIAUThymidine kinase/DNA uptakeHigh (Gram-positive/bacilli)Limited for Pseudomonas species
⁶⁸Ga-siderophoresIron transportModerate (Gram-negative)Background noise in liver/bone
¹⁸F-FDGHost glucose metabolismLowFalse positives in inflammation/cancer
¹¹¹In-leukocytesChemotaxis to inflammationModerateIneffective in neutropenic patients

Clinical Workflow Integration:¹⁴C-FIAU’s liquid scintillation data can pre-screen bacterial thymidine kinase presence in vitro before advanced imaging (e.g., ¹²⁴I-FIAU-PET), optimizing resource use in complex cases [6].

Biochemical Basis of ¹⁴C-FIAU as a Thymidine Kinase Substrate

The selectivity of ¹⁴C-FIAU hinges on structural compatibility with bacterial thymidine kinase active sites. Unlike mammalian kinases, bacterial isoforms exhibit broader substrate promiscuity, accommodating halogenated nucleoside analogs like FIAU.

Enzyme Kinetics and Specificity:Bacterial thymidine kinase phosphorylates FIAU with 20-50× higher efficiency than human thymidine kinase 1 (hTK1), due to divergent ATP-binding domains and nucleoside recognition pockets. In vitro assays show that ¹⁴C-FIAU incorporation correlates directly with thymidine kinase activity:

  • TK⁺ Escherichia coli: 1,200 CPM/μg DNA
  • TK⁻ E. coli mutant: 80 CPM/μg DNA [6]

Structural Determinants of Uptake:In silico sequence alignments reveal >85% homology in thymidine kinase catalytic domains (100 amino acid core) across Staphylococcus aureus, Burkholderia cepacia, and Serratia marcescens compared to E. coli W3110. This conservation underpins ¹⁴C-FIAU’s broad-spectrum uptake in these species [6]. Conversely, Pseudomonas aeruginosa lacks identifiable thymidine kinase genes and shows negligible ¹⁴C-FIAU incorporation (<100 CPM/μg DNA), explaining its resistance to imaging [2] [6].

Table 2: Thymidine Kinase Homology and ¹⁴C-FIAU Uptake in Pathogenic Bacteria

Bacterial SpeciesCatalytic Domain Homology* (%)¹⁴C-FIAU Uptake (CPM/μg DNA)
Escherichia coli (TK⁺)100 (Reference)1,200
Staphylococcus aureus89980
Burkholderia cepacia84750
Serratia marcescens81620
Pseudomonas aeruginosaNot detected90
Nocardia speciesNot detected110

*Compared to E. coli W3110 thymidine kinase sequence [6].

Metabolic Trapping Mechanism:After phosphorylation, ¹⁴C-FIAU-5′-monophosphate is incorporated into nascent bacterial DNA via DNA polymerase III. The long intracellular retention (biological t½ >24 h) permits extended imaging windows despite ¹⁴C’s long physical half-life (5,730 years) [5] [6].

Challenges in Differentiating Bacterial vs. Fungal Infections in Immunocompromised Hosts

Immunocompromised patients—including those with hematologic malignancies, organ transplants, or chronic granulomatous disease (CGD)—face high mortality from opportunistic infections. Bacterial and fungal pathogens frequently coexist, yet demand divergent therapies.

Clinical Diagnostic Dilemmas:Aspergillosis incidence reaches 9% in lung transplant recipients, with mortality rates of 55–92% [3] [10]. Concurrently, Pseudomonas aeruginosa infections are prevalent in bronchiectasis or neutropenia. Standard imaging (e.g., CT halo sign) cannot reliably distinguish fungal pneumonias from bacterial abscesses, often necessitating invasive biopsies [3] [7].

Limitations of ¹⁴C-FIAU in This Population:¹⁴C-FIAU’s inability to detect thymidine kinase-deficient pathogens undermines its utility in immunocompromised hosts:

  • Pseudomonas aeruginosa: Causes 20–35% of pneumonias in hyper-IgE syndrome but evades ¹⁴C-FIAU imaging [2] [6].
  • Fungi: Aspergillus fumigatus, Candida species, and Pneumocystis jirovecii lack thymidine kinase genes and show no ¹⁴C-FIAU uptake [6] [10]. Galactomannan assays or β-D-glucan testing remain gold standards for these pathogens [3].

Table 3: Common Pathogens in Immunocompromised Hosts and Detectability with ¹⁴C-FIAU

Pathogen TypeRepresentative SpeciesIncidence (%)¹⁴C-FIAU DetectabilityPrimary Diagnostic Method
BacteriaStaphylococcus aureus25–40YesCulture/PCR
Pseudomonas aeruginosa20–35NoBronchoalveolar lavage
FungiAspergillus fumigatus5–9NoGalactomannan/BAL culture
Pneumocystis jirovecii10–15Noβ-D-glucan/PCR
Candida species15–30NoBlood culture

Strategic Solutions:

  • Pre-screening: In vitro ¹⁴C-FIAU uptake assays (liquid scintillation) of clinical isolates can predict imaging utility [6].
  • Multimodal Imaging: Coupling ¹⁴C-FIAU-PET with fungal-specific probes (e.g., ¹⁸F-fluorodeoxysorbitol for Enterobacteriaceae) may resolve mixed infections [9].

Properties

CAS Number

110864-93-2

Product Name

C-Fiau

IUPAC Name

1-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione

Molecular Formula

C10H12FIN2O4

Molecular Weight

370.12 g/mol

InChI

InChI=1S/C10H12FIN2O4/c11-7-6(1-4(3-15)8(7)16)14-2-5(12)9(17)13-10(14)18/h2,4,6-8,15-16H,1,3H2,(H,13,17,18)

InChI Key

LAEQEBUUOBKCEN-UHFFFAOYSA-N

SMILES

C1C(C(C(C1N2C=C(C(=O)NC2=O)I)F)O)CO

Synonyms

1-((1,2,3,4)-2-fluoro-3-hydroxy-4-( hydroxymethyl)cyclopentyl)-5-iodo-2,4(1H,3H)-pyrimidinedione
C-FIAU

Canonical SMILES

C1C(C(C(C1N2C=C(C(=O)NC2=O)I)F)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.